molecular formula C12H17ClN2O3S B8169391 N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B8169391
M. Wt: 304.79 g/mol
InChI Key: IRBZWLCSRUZKPC-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a phenylsulfonyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with a carboxamide derivative to yield the final compound. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced functional groups.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(Phenylsulfonyl)piperidine-4-carboxamide
  • N-(Phenylsulfonyl)piperidine-4-carboxylate
  • N-(Phenylsulfonyl)piperidine-4-carboxylamide

Uniqueness

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical formulations. Additionally, the presence of the phenylsulfonyl group imparts specific chemical reactivity and biological activity that distinguishes it from other piperidine derivatives.

Properties

IUPAC Name

N-(benzenesulfonyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c15-12(10-6-8-13-9-7-10)14-18(16,17)11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBZWLCSRUZKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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